N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound with the molecular formula C12H12N4OS and a molecular weight of 260.32 g/mol. This compound features a unique structure that includes a thiophene ring, an azetidine ring, and a pyridazine ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic synthesis techniquesSpecific reagents and catalysts, such as palladium catalysts for coupling reactions, are often employed to facilitate these processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, its bioactivity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The thiophene and pyridazine rings can interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine: This compound shares a similar structure but has a pyrimidine ring instead of a pyridazine ring.
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone, exhibit similar chemical properties.
Uniqueness
N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of the thiophene, azetidine, and pyridazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(9-3-5-18-8-9)16-6-10(7-16)14-11-2-1-4-13-15-11/h1-5,8,10H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIMIIRFQDVAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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